Cas no 374730-75-3 (4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride)
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride
- DB-306105
- 4-Nitro-7-(piperazin-1-yl)benzo[c][1,2,5]oxadiazole hydrochloride
- 4-Nitro-7-(piperazin-1-yl)benzo[c][1,2,5]oxadiazolehydrochloride
- 374730-75-3
- DTXSID90858198
- 4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole;hydrochloride
- 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1)
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- Inchi: 1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H
- InChI Key: JRCQKCUGUBVKKF-UHFFFAOYSA-N
- SMILES: Cl.O1N=C2C(=CC=C(C2=N1)N1CCNCC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 285.0628670g/mol
- Monoisotopic Mass: 285.0628670g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 317
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100Ų
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N518300-100mg |
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride |
374730-75-3 | 100mg |
$178.00 | 2023-05-17 | ||
| TRC | N518300-1g |
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride |
374730-75-3 | 1g |
$1372.00 | 2023-05-17 |
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride
Professional Introduction to 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride (CAS No. 374730-75-3)
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 374730-75-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride consists of a benzoxadiazole core substituted with a nitro group at the 4-position and a piperazine moiety at the 7-position. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays and pharmacological investigations. This compound’s unique arrangement of functional groups positions it as a versatile scaffold for modulating biological pathways.
In recent years, the interest in 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride has been fueled by its demonstrated potential in addressing neurological and inflammatory disorders. Studies have highlighted its interaction with specific receptor targets, suggesting applications in the treatment of conditions such as anxiety, depression, and chronic pain. The nitro group contributes to its reactivity, enabling further derivatization to explore novel analogs with enhanced pharmacological profiles.
Advances in computational chemistry have enabled the virtual screening of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride against large databases of biological targets. These simulations have revealed promising interactions with enzymes and receptors involved in neuroinflammation, reinforcing its role as a lead compound for therapeutic intervention. The piperazine ring, known for its ability to form hydrogen bonds and interact with polar residues in proteins, enhances binding affinity and selectivity.
Experimental investigations have further elucidated the pharmacokinetic properties of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride. Pharmacokinetic studies indicate moderate oral bioavailability and a reasonable half-life, suggesting its feasibility for clinical translation. Additionally, preclinical toxicology assessments have demonstrated acceptable safety margins at therapeutic doses, paving the way for further development.
The synthesis of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include nitration of the benzoxadiazole precursor followed by nucleophilic substitution with piperazine. Optimization of these steps ensures high yield and purity, critical for pharmaceutical applications. Recent methodological improvements have focused on greener solvents and catalytic systems to minimize environmental impact.
The role of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable intermediate for synthesizing more complex derivatives with tailored biological activities. Researchers have leveraged this scaffold to develop compounds exhibiting improved efficacy or reduced side effects compared to existing treatments.
Emerging research suggests that modifications to the nitro group or the piperazine moiety can significantly alter the pharmacological properties of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride. For instance, reduction of the nitro group to an amine can enhance solubility while preserving biological activity. Similarly, substitution of the piperazine ring with other heterocycles may introduce novel mechanisms of action.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride. HTS allows for rapid evaluation of thousands of compounds against specific biological targets, identifying hits that can be further optimized through structure-based drug design (SBDD). This approach has been instrumental in validating the potential of benzoxadiazole derivatives as therapeutic agents.
Future directions in the study of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride include exploring its role in combination therapies. By pairing it with other bioactive molecules targeting different pathways, researchers aim to achieve synergistic effects that could improve treatment outcomes for multifaceted diseases. Additionally,investigations into its mechanism of action at a molecular level will provide deeper insights into its therapeutic potential.
The versatility of 4-Nitro-7-(1-piperazinyl)-2, 1, 3 -benzoxadiazole Hydrochloride makes it a cornerstone in modern drug discovery。 Its unique structural features, coupled with promising preclinical data, position it as a candidate for further exploration in both academic research and industrial development。 As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs。
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